

# **Chemical Properties and Characteristics**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mercury iodide	
Cat. No.:	B1216704	Get Quote

Mercuric iodide, also known as mercury(II) iodide, is an inorganic compound with the molecular formula HgI<sub>2</sub>.[2] It typically appears as a scarlet-red, odorless, and tasteless powder.[4][5] The compound is sensitive to light and exhibits thermochromism; when heated above 127°C (400 K), it undergoes a phase transition from the red alpha crystalline form to a pale yellow beta form, reverting to its original red color upon cooling.[2] It is sparingly soluble in water but dissolves in excess potassium iodide solutions to form potassium tetraiodomercurate(II) (K<sub>2</sub>[HgI<sub>4</sub>]), a key component of Nessler's reagent used for ammonia detection.[2]

### **Quantitative Data**

The following tables summarize key quantitative data for mercuric iodide and a typical synthesis protocol.

Table 1: Physicochemical Properties of Mercuric Iodide



Property	Value
Molecular Formula	Hgl₂
Molar Mass	454.40 g/mol [2]
Appearance	Scarlet-red, heavy powder[4]
Density	6.36 g/cm <sup>3</sup> [2]
Melting Point	259 °C (498 °F; 532 K)[2]
Boiling Point	350 °C (662 °F; 623 K)[2]
Solubility in Water	6 mg/100 mL[2]
Crystal Structure	Tetragonal (alpha form)[1]

Table 2: Reactant and Product Quantities for a Typical Synthesis

Substance	Molecular Formula	Mass / Volume	Moles (approx.)
Reactants			
Mercury(II) Chloride	HgCl₂	13.5 g	0.050 mol
Potassium Iodide	KI	16.6 g	0.100 mol
Water (for HgCl <sub>2</sub> )	H₂O	150 mL	-
Water (for KI)	H <sub>2</sub> O	200 mL	-
Product			
Mercuric Iodide (Yield)	Hgl <sub>2</sub>	21-22 g[6]	0.046 - 0.048 mol

# **Synthesis of Red Mercuric Iodide**

The most common laboratory synthesis of red mercuric iodide involves a precipitation reaction, also known as a double displacement reaction, between aqueous solutions of mercury(II) chloride and potassium iodide.[2][7]

The balanced chemical equation for this reaction is:  $HgCl_2(aq) + 2KI(aq) \rightarrow HgI_2(s) + 2KCI(aq)$ 



In this reaction, the mercury(II) cations  $(Hg^{2+})$  from the dissolved mercury(II) chloride react with the iodide anions  $(I^{-})$  from the potassium iodide solution. The resulting mercuric iodide is insoluble in water and precipitates out of the solution as a vibrant red solid.[7]

## **Experimental Protocol**

This section provides a detailed methodology for the synthesis of red mercuric iodide powder via the precipitation method.[6]

### Materials and Equipment:

- Mercury(II) chloride (HgCl<sub>2</sub>)
- Potassium iodide (KI)
- Distilled water
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar (optional, manual stirring is sufficient)
- Suction filtration apparatus (e.g., Büchner funnel, filter flask)
- Filter paper
- · Wash bottle with distilled water
- Drying oven or desiccator
- Spatula and weighing balance

#### Procedure:

- Preparation of Reactant Solutions:
  - Prepare Solution A by dissolving 13.5 g of mercury(II) chloride in 150 mL of distilled water in a beaker. Stir until the solid is fully dissolved. Note that mercury(II) chloride has limited



solubility, so this may take some time.[6][7]

 Prepare Solution B by dissolving 16.6 g of potassium iodide in 200 mL of distilled water in a separate beaker. Potassium iodide is highly soluble and will dissolve quickly.[6][7]

### Precipitation:

- While stirring, slowly add Solution B (potassium iodide solution) to Solution A (mercury(II) chloride solution).
- A vibrant red-orange precipitate of mercuric iodide will form immediately.
- Continue stirring for an additional 10 minutes to ensure the reaction goes to completion and to encourage the formation of larger particles, which are easier to filter.
- Isolation and Washing of the Precipitate:
  - Set up the suction filtration apparatus.
  - Filter the reaction mixture through the Büchner funnel to isolate the red mercuric iodide precipitate.[6]
  - Wash the precipitate thoroughly with approximately 100 mL of distilled water to remove the soluble potassium chloride byproduct and any unreacted starting materials.

#### Drying:

- Carefully transfer the filtered solid to a pre-weighed watch glass or evaporating dish.
- Dry the powder in an oven at 70°C until a constant weight is achieved.[1][2] Alternatively,
  the product can be dried in a desiccator.[6][7]

#### Final Product:

 The final product is a fine, scarlet-red powder of mercuric iodide. The expected yield is approximately 21-22 grams.

# **Synthesis Workflow Diagram**



The following diagram illustrates the logical workflow of the synthesis process described above.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. azom.com [azom.com]
- 2. Mercury(II) iodide Wikipedia [en.wikipedia.org]
- 3. macsenlab.com [macsenlab.com]
- 4. Mercuric Iodide, Red [drugfuture.com]



- 5. Mercuric Iodide | HgI2 | CID 24485 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Chemical Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216704#synthesis-of-red-mercuric-iodide-powder]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com